molecular formula C24H29NO B13125526 1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one CAS No. 140679-53-4

1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one

Cat. No.: B13125526
CAS No.: 140679-53-4
M. Wt: 347.5 g/mol
InChI Key: WHIFNVVOFUWZOE-UHFFFAOYSA-N
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Description

1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one is a complex organic compound characterized by its unique structure, which includes a diphenylamino group attached to a bicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one typically involves multi-step organic reactions. One common method includes the reaction of diphenylamine with a suitable cyclohexanone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s diphenylamino group plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 1’-(Diphenylamino)-[1,1’-bi(cyclohexan)]-2-one stands out due to its diphenylamino group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

140679-53-4

Molecular Formula

C24H29NO

Molecular Weight

347.5 g/mol

IUPAC Name

2-[1-(N-phenylanilino)cyclohexyl]cyclohexan-1-one

InChI

InChI=1S/C24H29NO/c26-23-17-9-8-16-22(23)24(18-10-3-11-19-24)25(20-12-4-1-5-13-20)21-14-6-2-7-15-21/h1-2,4-7,12-15,22H,3,8-11,16-19H2

InChI Key

WHIFNVVOFUWZOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2CCCCC2=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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